N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N5O2/c14-7-1-2-8(9(15)5-7)12-19-20-13(22-12)18-11(21)10-6-16-3-4-17-10/h1-6H,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHSBMMICLZDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorobenzohydrazide, which is then cyclized with cyanogen bromide to form the 1,3,4-oxadiazole ring. The resulting intermediate is then coupled with pyrazine-2-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide is its antimicrobial properties. Research has shown that derivatives containing oxadiazole moieties exhibit potent activity against a range of pathogens.
Case Study: In Vitro Evaluation
A study evaluated several derivatives for their antimicrobial activities, including this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined against various bacterial strains. The results indicated that this compound demonstrated significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.22 μg/mL for some derivatives .
Cancer Therapeutics
The compound is also being investigated for its potential in cancer treatment. The incorporation of the oxadiazole ring has been linked to enhanced biological activity against cancer cell lines.
Case Study: RET Kinase Inhibition
In a related study focusing on RET kinase inhibitors for cancer therapy, compounds similar to this compound were synthesized and evaluated. These compounds exhibited moderate to high potency in inhibiting RET kinase activity, which is crucial in various cancers. Notably, one derivative showed promising results in inhibiting cell proliferation driven by RET mutations .
Neuroprotective Properties
Recent investigations have highlighted the neuroprotective potential of compounds containing oxadiazole structures.
Case Study: MAO Inhibition
A study demonstrated that derivatives of oxadiazole exhibited inhibition of monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. The inhibition profiles suggested that these compounds could serve as leads for developing new therapeutic agents targeting neurodegeneration .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods involving the reaction of pyrazine derivatives with oxadiazole intermediates.
Synthesis Overview
The synthesis typically involves:
- Formation of the oxadiazole ring from appropriate precursors.
- Coupling with pyrazine derivatives to yield the desired carboxamide structure.
- Characterization using techniques such as NMR and mass spectrometry to confirm the structure.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Analysis
Biological Activity
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity based on available literature, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHClNO
- Molecular Weight : 248.086 g/mol
- CAS Number : 23589-75-5
The structural representation includes a pyrazine ring substituted with a 1,3,4-oxadiazole group and a dichlorophenyl moiety. This unique arrangement contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluating various thiazol-4-one/thiophene-bearing pyrazole derivatives found that compounds similar to this compound demonstrated potent activity against several pathogens. Notably, the minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research on related oxadiazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, a derivative exhibited GI values ranging from 0.20 to 2.58 μM against various human cancer cell lines . The mechanisms of action include the induction of apoptosis through mitochondrial pathways and disruption of cell cycle progression.
Case Study: Anticancer Evaluation
A study focused on a specific derivative demonstrated:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer)
- Mechanism : Induction of apoptosis via cytochrome c release and caspase activation.
This suggests that this compound may act as an effective anticancer agent through similar pathways.
Other Biological Activities
In addition to antimicrobial and anticancer effects, preliminary studies suggest that this compound may possess antioxidant properties. Research involving pyrazine derivatives indicated moderate antioxidant activity alongside antimicrobial effects . This dual activity enhances its potential therapeutic applications.
Q & A
Q. What synthetic routes are reported for preparing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of acylhydrazides with reagents like CS₂/K₃PO₄ under reflux, followed by alkylation or functionalization. For example:
- Hydrazide cyclization : 2,4-Dichlorobenzohydrazide reacts with CS₂ and K₃PO₄ in water, followed by propylene oxide to form 5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-ol (23% yield over two steps) .
- O/S-alkylation : The hydroxyl group on the oxadiazole can be substituted with tert-butyl 4-bromobutyrate (62% yield) or bromoacetic acid/POCl₃ to introduce carboxylic acid or thioalkyl side chains . Methodological Tip : Optimize cyclization temperature (e.g., 106°C reflux) and use phase-transfer catalysts to improve yields.
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.3–8.0 ppm) and oxadiazole carbons (δ 150–165 ppm) confirm regiochemistry .
- HPLC : Retention times (e.g., 6.39–8.72 min) and purity (>95%) are validated using C18 columns with EtOAc/hexane gradients .
- HRMS : Exact mass analysis (e.g., [M+H]+ = 371.0307) ensures structural fidelity . Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference with aromatic protons.
Q. What preliminary biological targets are associated with this scaffold?
Analogous 1,3,4-oxadiazoles exhibit:
- Rho kinase inhibition : Carboxylic acid derivatives (e.g., compound 11 ) show sub-µM activity in enzymatic assays .
- Cannabinoid receptor affinity : Diarylpyrazole-oxadiazole carboxamides demonstrate CB1 selectivity (IC₅₀ = 1.35 nM) via hydrophobic interactions . Methodological Tip : Screen against kinase panels or GPCR binding assays to identify primary targets.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected splitting in ¹H NMR) may arise from:
- Rotameric equilibria : For flexible side chains (e.g., butanoic acid in 11 ), use variable-temperature NMR to freeze conformers .
- Impurity masking : Cross-validate with 2D-COSY or HSQC to distinguish coupling patterns . Example : In compound 19i , a doublet (δ 7.88 ppm, J = 8.8 Hz) confirmed para-substitution on the phenyl ring via NOESY .
Q. What strategies optimize synthetic yields for low-yielding steps (e.g., cyclization)?
Key approaches include:
- Solvent optimization : Replace H₂O with DMF or THF to enhance solubility of intermediates .
- Catalyst screening : Use K₂CO₃ instead of NaHCO₃ for alkylation to reduce side reactions .
- Workup modifications : For acid-sensitive intermediates, avoid aqueous extraction; use MgSO₄ instead of Na₂SO₄ for drying . Case Study : Switching from H₂O to DMF increased tert-butyl ester alkylation yield from 45% to 62% .
Q. How can structure-activity relationships (SAR) guide functionalization for improved potency?
SAR studies on analogous compounds suggest:
- Electron-withdrawing groups : 2,4-Dichlorophenyl enhances metabolic stability vs. methoxy derivatives .
- Side chain length : Butanoic acid (compound 11 ) improves Rho kinase inhibition vs. shorter chains (e.g., acetic acid) due to better hydrophobic pocket fit . Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict optimal substituent placement before synthesis.
Q. What analytical methods address stability issues in aqueous buffers during bioassays?
- HPLC-MS stability studies : Monitor degradation products at pH 7.4 (37°C) over 24h .
- Protecting group strategies : Tert-butyl esters (e.g., compound 10’ ) improve solubility and hydrolyze in vivo to active acids . Data Example : Compound 11 retained >90% integrity after 12h in PBS, confirming suitability for cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
